3-Amino-4-(3,4-difluorophenyl)butyric acid
Description
Contextualizing β-Amino Acids as Non-Proteinogenic Building Blocks
The twenty proteinogenic α-amino acids are the fundamental building blocks of proteins, dictated by the genetic code. However, a vast world of amino acids exists beyond this canonical set. These are known as non-proteinogenic or non-canonical amino acids (NCAAs), which are not naturally encoded in an organism's genome. nih.gov This diverse group includes β-amino acids, which are structural isomers of their α-amino acid counterparts, distinguished by the placement of the amino group on the β-carbon of the carboxylic acid backbone.
This seemingly subtle structural shift has profound implications. Peptides constructed from β-amino acids often exhibit enhanced stability against enzymatic degradation by proteases compared to their natural α-peptide equivalents. googleapis.com This resistance to proteolysis is a highly desirable trait in medicinal chemistry, as it can improve the bioavailability and in vivo half-life of peptide-based drug candidates. nih.govgoogleapis.com Consequently, β-amino acids and their derivatives are considered valuable building blocks for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. googleapis.comnih.gov
Significance of Fluorinated Aromatic Moieties in Chemical Biology
The introduction of fluorine atoms into organic molecules is a widely used strategy in drug design and chemical biology. acs.org The presence of fluorine, particularly on an aromatic ring, can dramatically alter a molecule's physicochemical properties. The 3,4-difluorophenyl moiety, a key feature of the subject compound, confers several advantageous characteristics.
Fluorine's high electronegativity can influence a molecule's acidity, dipole moment, and binding interactions. The difluoromethyl group (CF2H), for instance, can act as a hydrogen bond donor and is considered a metabolically stable bioisostere of functional groups like alcohols or thiols. acs.org Furthermore, fluorination often increases a molecule's lipophilicity, which can enhance its ability to permeate cell membranes. acs.org This modification can also block sites of metabolic oxidation, leading to improved stability and a longer duration of action in the body. acs.org The unique properties imparted by difluorinated aromatic structures have been leveraged in the development of various bioactive compounds, underscoring the importance of this chemical motif in medicinal chemistry. google.com
Overview of 3-Amino-4-(3,4-difluorophenyl)butyric Acid as a Subject of Scholarly Inquiry
This compound is a synthetic, non-natural β-amino acid that combines the structural features discussed above. Its specific design makes it a subject of interest in fields focused on creating advanced biomolecules. Academic inquiry into this compound is primarily centered on its use as a specialized building block.
Patent literature indicates that the stereospecific (S)-enantiomer of this compound is utilized in the synthesis of peptidomimetic macrocycles. google.com These are engineered peptides where the molecule is cyclized to confer structural rigidity and improved biological activity. google.com The incorporation of this specific fluorinated β-amino acid into a peptide chain is intended to bestow properties such as enhanced stability and specific conformational constraints, which are crucial for effective binding to biological targets like proteins. google.com Its role as a component in these complex, stabilized peptides highlights its value as a tool in academic and industrial research aimed at developing next-generation therapeutics.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁F₂NO₂ |
| Molecular Weight | 215.20 g/mol |
Interdisciplinary Research Landscape and Foundational Contributions
The study and application of this compound are inherently interdisciplinary, bridging organic synthesis, medicinal chemistry, and chemical biology. The foundational contribution of this compound lies in its potential to create molecules with enhanced, drug-like properties.
Organic Synthesis: The creation of this molecule, particularly in its enantiomerically pure form, requires sophisticated synthetic chemistry methods.
Medicinal Chemistry: Researchers in this field utilize the compound as a structural unit to build more complex molecules, such as stabilized peptides, with the goal of improving their therapeutic profile, including potency, stability, and permeability. nih.govgoogle.com
Chemical Biology: The resulting peptidomimetics containing this amino acid are used as tools to probe biological systems, such as protein-protein interactions, and to develop new classes of drugs for various diseases. google.com
The research involving this compound contributes to the fundamental understanding of how fluorination and β-amino acid incorporation can be used to rationally design bioactive molecules with superior performance.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(3,4-difluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-8-2-1-6(4-9(8)12)3-7(13)5-10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHJWUKHUZUWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(CC(=O)O)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis Innovations for 3 Amino 4 3,4 Difluorophenyl Butyric Acid and Its Derivatives
Asymmetric Synthesis Approaches to Enantiopure 3-Amino-4-(3,4-difluorophenyl)butyric Acid
The creation of single-enantiomer drugs is crucial as different enantiomers can have varied pharmacological and toxicological profiles. Asymmetric synthesis provides a direct route to enantiopure compounds like this compound.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. This strategy is a robust and widely used method for the asymmetric synthesis of β-amino acids.
Common chiral auxiliaries employed in the synthesis of chiral amino acids include oxazolidinones (Evans' auxiliaries) and pseudoephedrine. The general approach involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the desired stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product. For instance, pseudoephedrine can be used as a chiral auxiliary to synthesize α-substituted β-amino acids with high stereoselectivity. The stereochemical course of the reaction can often be rationalized by the formation of a six-membered chair transition state.
| Chiral Auxiliary | Typical Application | Key Features |
| Oxazolidinones (Evans') | Asymmetric alkylation and aldol reactions | High diastereoselectivity, well-defined transition states |
| Pseudoephedrine | Synthesis of α-substituted β-amino acids | Readily available in both enantiomeric forms, high stereoselectivity |
| Camphorsultam (Oppolzer's) | Various asymmetric transformations | Crystalline derivatives, predictable stereochemical outcomes |
Stereoselective Catalytic Methods
Stereoselective catalytic methods offer an efficient and atom-economical alternative to chiral auxiliary-mediated strategies. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric catalysis is a cornerstone of modern organic synthesis.
For the synthesis of β-amino acid derivatives, catalytic asymmetric hydrogenation of enamines or other unsaturated precursors is a common approach. Chiral metal complexes, often containing rhodium, ruthenium, or iridium with chiral phosphine ligands, are frequently used as catalysts. Another approach is the use of organocatalysts, such as proline and its derivatives, which have been successfully employed in asymmetric aldol and Mannich reactions to construct the β-amino acid skeleton. The development of phase-transfer catalysts has also enabled the stereoselective synthesis of β-branched α-amino acids through asymmetric alkylation. Furthermore, ketoreductase (KRED) catalysis has been shown to be highly effective in the trans-diastereoselective synthesis of related amino alcohol synthons.
Protecting Group Strategies for Amine and Carboxyl Functionalities (e.g., Boc, Fmoc, Cbz)
Protecting groups are essential in the multi-step synthesis of complex molecules like this compound to mask the reactive amine and carboxyl functionalities. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal.
The most common amine protecting groups in peptide synthesis and the synthesis of amino acids are tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).
Boc (tert-butoxycarbonyl): This group is stable to a wide range of reaction conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). The Boc group is frequently used in the synthesis of related compounds like 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid.
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically piperidine in dimethylformamide (DMF). Its lability under basic conditions makes it orthogonal to the acid-labile Boc and benzyl-based protecting groups. Fmoc-(S)-3-Amino-4-(3,4-difluorophenyl)butyric acid is a commercially available derivative used in peptide synthesis.
Cbz (Benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation.
The carboxyl group is often protected as an ester, such as a methyl or ethyl ester, which can be hydrolyzed under basic conditions.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality |
| tert-butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Orthogonal to Fmoc and Cbz |
| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Orthogonal to Boc and Cbz |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation | Orthogonal to Boc and Fmoc |
Multi-step Synthetic Pathways to the this compound Scaffold and Analogues
The construction of the this compound scaffold typically involves a multi-step sequence. A general strategy often starts with a chiral precursor or employs an asymmetric reaction to establish the key stereocenter.
Strategies for Regioselective Introduction of Fluoroaromatic Substituents
The introduction of the 3,4-difluorophenyl group is a critical step in the synthesis. One of the most common methods is through the use of an organometallic reagent, such as a Grignard or organolithium reagent, derived from a corresponding halogenated benzene. For example, 3,4-difluorobromobenzene can be converted into its Grignard reagent, which can then be used in a nucleophilic addition or substitution reaction.
In the synthesis of the trifluorophenyl analogue, a Grignard reagent, 2,4,5-trifluoro-phenyl magnesium bromide, was used to open a chiral aziridine ring, thereby introducing the fluoroaromatic moiety. This approach ensures the regioselective installation of the desired substituent.
Reaction Condition Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic study of various parameters, including solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.
In the synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric acid, the oxidation of a β-amino alcohol to the corresponding carboxylic acid was optimized. The reaction utilized 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst with sodium chlorite and sodium hypochlorite as the oxidants. The reaction conditions were fine-tuned to a temperature of 38°C for a duration of 20 minutes per portioned addition of the oxidizing agents, which resulted in a high yield of the desired product.
| Step | Reagents and Conditions | Purpose |
| Amino Protection | Boc Anhydride | Protects the amine functionality of the starting amino acid |
| Reduction | Lithium Borohydride | Reduces the carboxylic acid to an alcohol |
| Hydroxyl Derivatization | Mesyl Chloride, Triethylamine | Converts the hydroxyl group into a good leaving group |
| Cyclization | Base | Forms the chiral aziridine ring |
| Ring Opening | 2,4,5-trifluoro-phenyl magnesium bromide | Introduces the fluoroaromatic substituent |
| Oxidation | TEMPO, Sodium Chlorite, Sodium Hypochlorite | Oxidizes the primary alcohol to a carboxylic acid |
Solid-Phase Synthesis Techniques for Oligomeric Structures Incorporating the Compound
The integration of this compound into peptides and other oligomeric structures is greatly facilitated by solid-phase synthesis (SPS) techniques. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino acid, creating Fmoc-(S)-3-Amino-4-(3,4-difluorophenyl)butyric acid, makes it highly suitable for standard solid-phase peptide synthesis (SPPS) protocols. nbinno.com This allows for the controlled, stepwise addition of the amino acid to a growing oligomer chain attached to a solid support. nbinno.com
The incorporation of this unnatural amino acid is motivated by the unique properties conferred by the 3,4-difluorophenyl moiety. The fluorine atoms can enhance the metabolic stability of the resulting peptide by blocking enzymatic degradation and can also improve its biological activity and potency. nbinno.com
While specific, detailed examples of oligomers exclusively composed of or containing a high proportion of this compound are not extensively documented in publicly available literature, the principles of SPPS for unnatural amino acids are well-established. The general protocol involves anchoring the C-terminal amino acid to a resin, followed by iterative cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
The synthesis of peptoids, or N-substituted glycine oligomers, provides a relevant framework for the potential oligomerization of this compound derivatives on a solid phase. nih.gov This methodology allows for the creation of diverse oligomeric structures with varied side chains. nih.gov Furthermore, protocols developed for the solid-phase synthesis of peptides containing other backbone-fluorinated amino acids can be adapted for the target compound. rsc.org
Below is an interactive data table summarizing the key aspects of solid-phase synthesis for incorporating this compound into oligomeric structures.
| Parameter | Description | Relevance to this compound |
| Protecting Group | The temporary chemical group attached to the amino terminus to prevent unwanted reactions. | The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly used, making the amino acid compatible with standard SPPS cycles. nbinno.com |
| Solid Support | An insoluble polymeric material to which the growing oligomer is attached. | Various resins, such as those used for standard peptide synthesis, can be employed. |
| Coupling Reagents | Reagents that facilitate the formation of the amide bond between amino acids. | Standard peptide coupling reagents are generally effective. |
| Deprotection | The chemical removal of the protecting group to allow for the next coupling step. | The Fmoc group is typically removed under mild basic conditions. |
| Cleavage | The final step to release the synthesized oligomer from the solid support. | This is usually achieved using a strong acid. |
| Benefits of Incorporation | The advantages of including the specific amino acid in the oligomer. | Enhanced metabolic stability and biological activity due to the difluorophenyl group. nbinno.com |
Chemoenzymatic and Biocatalytic Routes for Synthesis
The demand for enantiomerically pure β-amino acids, including this compound, has driven the development of chemoenzymatic and biocatalytic synthetic routes. These methods offer the potential for high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.
Lipase-Catalyzed Synthesis:
Lipases are versatile enzymes that can be employed in the synthesis of β-amino acid derivatives. One common approach is the kinetic resolution of racemic β-amino acid esters. In this process, the lipase selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted and allowing for their separation. nih.govnih.gov Lipases such as Burkholderia cepacia lipase have been successfully used for the resolution of various β-fluorophenyl-substituted β-amino acid enantiomers. nih.gov
Another lipase-catalyzed strategy is the Michael addition of amines to α,β-unsaturated esters. This reaction can be used to form the carbon-nitrogen bond in β-amino acids. Continuous-flow procedures using immobilized lipases have been developed for the synthesis of β-amino acid esters, offering advantages in terms of efficiency and control.
Transaminase-Catalyzed Synthesis:
Transaminases, also known as aminotransferases, are powerful biocatalysts for the stereoselective synthesis of chiral amines and amino acids. nih.gov They can be used in two main ways for the production of enantiopure β-amino acids:
Kinetic Resolution: A racemic mixture of a β-amino acid can be resolved by a transaminase that selectively converts one enantiomer to the corresponding β-keto acid, allowing for the separation of the remaining, unreacted enantiomer. nih.gov
Asymmetric Synthesis: A prochiral β-keto acid can be converted into a single enantiomer of the corresponding β-amino acid by a transaminase. nih.govresearchgate.netnih.gov
While the direct application of transaminases to this compound has not been specifically reported, the successful use of these enzymes for the synthesis of other aromatic β-amino acids suggests the feasibility of this approach. nih.gov Challenges such as the potential instability of the β-keto acid precursor need to be considered. nih.gov
The following interactive data table summarizes the key enzymatic approaches for the synthesis of β-amino acids, which are applicable to the synthesis of this compound.
| Enzyme Class | Synthetic Strategy | Substrate(s) | Product(s) | Key Advantages |
| Lipases | Kinetic Resolution | Racemic β-amino acid ester | Enantiopure β-amino acid and unreacted ester enantiomer | High enantioselectivity, mild reaction conditions. nih.gov |
| Michael Addition | Amine, α,β-unsaturated ester | β-amino acid ester | Formation of the C-N bond. | |
| Transaminases | Kinetic Resolution | Racemic β-amino acid | Enantiopure β-amino acid and β-keto acid | High enantioselectivity. nih.gov |
| Asymmetric Synthesis | Prochiral β-keto acid | Enantiopure β-amino acid | Potentially 100% theoretical yield of the desired enantiomer. nih.gov |
Application As a Chemical Scaffold and Building Block in Medicinal Chemistry Research
Role as an Intermediate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The β-amino acid structure of 3-amino-4-(aryl)butyric acid derivatives is a key pharmacophoric element in a class of oral antidiabetic drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. wikipedia.orgnih.gov These enzymes inactivate incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. nih.govnih.gov By inhibiting DPP-4, these drugs prolong the action of GLP-1, leading to enhanced glucose-dependent insulin (B600854) secretion. nih.govnih.gov
The most prominent application of a structurally related compound, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, is as a key chiral intermediate in the synthesis of Sitagliptin (B1680988), a potent and selective DPP-4 inhibitor. nih.govacs.orgavantorsciences.com The synthesis of Sitagliptin involves coupling this β-amino acid core with a triazolopiperazine moiety. nih.govpressbooks.pub Various synthetic strategies have been developed to produce this crucial intermediate with high enantiomeric purity, which is critical for the drug's efficacy.
Table 1: Key Intermediates in Sitagliptin Synthesis
| Intermediate Name | Role in Synthesis | Reference |
|---|---|---|
| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | The core β-amino acid building block. | avantorsciences.com |
| Dehydrositagliptin | Key intermediate formed in one-pot synthesis, undergoes asymmetric hydrogenation. | nih.gov |
| BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Protected form of the β-amino acid used to control reactivity during synthesis. | nih.gov |
The core structure of 3-Amino-4-(3,4-difluorophenyl)butyric acid serves as a valuable scaffold for designing novel chemotypes of DPP-4 inhibitors beyond Sitagliptin. The β-amino acid moiety is essential for interacting with the active site of the DPP-4 enzyme. pressbooks.pub Medicinal chemists can modify the heterocyclic portion that is typically attached to the amino acid's carbonyl group to explore new chemical space and potentially improve properties such as potency, selectivity, or pharmacokinetics. For example, research has shown that replacing the triazolopiperazine ring of Sitagliptin with a 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one (B11721952) moiety, while retaining the (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl core, resulted in a highly potent and selective DPP-4 inhibitor. pressbooks.pub This demonstrates the modularity of the design, where the fluorinated phenylbutyric acid fragment acts as a constant anchor while other parts of the molecule are varied to create new inhibitor candidates.
Integration into Peptide and Peptidomimetic Structures
The incorporation of unnatural amino acids like this compound is a powerful strategy in peptide and peptidomimetic design. These modifications are used to overcome the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and lack of conformational specificity.
Peptides are rapidly degraded by proteases in the body. Introducing unnatural amino acids, particularly β-amino acids, into a peptide sequence can confer significant resistance to enzymatic degradation. The altered backbone structure resulting from the inclusion of a β-amino acid disrupts the recognition sites for proteases, thereby increasing the peptide's half-life in circulation. The difluorophenyl moiety of this compound can further enhance this stability. The fluorine atoms can shield adjacent peptide bonds from enzymatic cleavage and increase the compound's hydrophobic character, which can be valuable in designing bioactive peptides.
The flexibility of linear peptides often results in them adopting multiple conformations, only one of which may be biologically active. This can lead to lower binding affinity and receptor selectivity. Incorporating rigid structural elements or cyclicizing the peptide are common methods to introduce conformational constraints. The this compound scaffold can be used to control the peptide's secondary structure. Its integration can induce specific turns or folds, locking the peptide into its bioactive conformation. This pre-organization reduces the entropic penalty of binding to a biological target, potentially leading to enhanced affinity and selectivity. For instance, substituting phenylalanine with this compound in model enzymes has been noted to increase thermal stability by reducing conformational flexibility.
Table 2: Impact of Incorporating Unnatural Amino Acids in Peptides
| Modification Strategy | Desired Outcome | Rationale | Reference |
|---|---|---|---|
| Incorporation of β-amino acids | Enhanced Proteolytic Stability | Alters peptide backbone, disrupting protease recognition sites. | |
| Introduction of fluorinated residues | Increased Thermal Stability | Reduces conformational flexibility and can shield peptide bonds. |
Development of Modulators for Central Nervous System Targets
The structural backbone of this compound is analogous to that of phenibut (4-Amino-3-phenyl-butyric acid), a known modulator of the central nervous system. Phenibut and its derivatives act as agonists at the γ-aminobutyric acid (GABA) type B (GABA-B) receptor, which is a key inhibitory G-protein coupled receptor in the brain. GABA is the primary inhibitory neurotransmitter in the mammalian CNS, and its signaling is crucial for maintaining neurological balance. nih.gov
Given this precedent, this compound represents a logical starting point for the development of novel CNS-active agents. Fluorination is a common medicinal chemistry tactic used to enhance the potency and modify the pharmacokinetic profile of drug candidates. For example, the fluorinated analog F-phenibut (β-(4-Fluorophenyl)-GABA) demonstrates a higher binding affinity for the GABA-B receptor compared to its non-fluorinated parent compound, phenibut. This suggests that the difluoro substitution pattern in this compound could similarly modulate activity at GABA receptors or other CNS targets. The design of such molecules could lead to new therapeutic agents with potential anxiolytic or nootropic effects, targeting neurological disorders associated with imbalances in GABAergic neurotransmission. nih.gov
Table 3: Structural Comparison of Phenibut and Related GABA Analogs
| Compound Name | Chemical Structure | Key Structural Feature | Known/Potential Target | Reference |
|---|---|---|---|---|
| Phenibut | 4-Amino-3-phenyl-butyric acid | Phenyl group at β-position | GABA-B Receptor Agonist | |
| F-phenibut | β-(4-Fluorophenyl)-GABA | 4-Fluoro-phenyl group at β-position | Potent GABA-B Receptor Agonist | |
| This compound | This compound | 3,4-Difluoro-phenyl group at γ-position | Potential GABA Receptor Modulator | - |
Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Inactivator Research
Gamma-aminobutyric acid aminotransferase (GABA-AT) is a critical enzyme responsible for the degradation of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). nih.govnih.gov The inhibition of GABA-AT leads to an increase in brain GABA concentrations, a therapeutic strategy employed to manage conditions linked to low GABA levels, such as epilepsy. nih.govnih.gov Mechanism-based inactivators (MBIs) of GABA-AT, such as Vigabatrin, have been developed and approved as adjunctive therapies for seizures. nih.gov
The core strategy behind these inactivators is to design molecules that the GABA-AT enzyme recognizes as a substrate. nih.gov Following initial binding, a chemical reaction cascade is triggered within the active site, leading to the formation of a covalent bond that irreversibly deactivates the enzyme. nih.gov Research in this area has led to the development of highly potent inactivators, including conformationally rigid analogues designed to enhance potency. nih.gov For example, (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid (CPP-115) was found to be approximately 186 times more potent than the approved drug Vigabatrin in preclinical studies. nih.gov While direct studies extensively detailing this compound as a GABA-AT inactivator are not prominent, its structural similarity to other GABA analogues makes its scaffold a subject of interest in the ongoing search for new and more effective modulators of the GABA system.
Exploration of Potential in Neurological Disorder Therapeutic Development
Deficiencies in GABA levels are associated with a range of neurological disorders beyond epilepsy, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. nih.govnih.gov Consequently, chemical scaffolds that can modulate the GABA system are of significant interest for developing new therapeutics. The balance between excitatory and inhibitory neurotransmission is crucial for proper brain function, and its disruption is a known factor in the pathology of conditions like traumatic brain injury (TBI). nih.gov
Research into related compounds, such as (R)-3-Amino-4-(4-methoxyphenyl)butyric acid hydrochloride, highlights the therapeutic potential of this class of molecules. chemimpex.com This specific analogue is recognized as a GABA receptor modulator and is studied for its potential neuroprotective effects, making it a valuable tool in exploring treatments for neurodegenerative diseases and mood disorders. chemimpex.com The presence of D-isomer amino acids, such as D-aspartate and D-serine, in the human brain and their link to the NMDA receptor further underscores the complex role of amino acids in neurological function and disease. mdpi.com Given that functionalized amino acids can act as inhibitors of GABA transporters, the 3-amino-4-arylbutyric acid framework represents a promising starting point for designing molecules aimed at treating complex neurological conditions. acs.org
Contribution to Novel Antidiabetic Drug Candidate Discovery
The structural backbone of 3-amino-4-arylbutyric acid has proven to be a valuable component in the quest for new antidiabetic medications. This is primarily due to its role as a key intermediate in the synthesis of established drugs and its potential for direct pharmacological activity. nih.govgoogle.com
A close analogue, 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid, is recognized for its potential pharmacological effects in promoting insulin secretion. nih.govnih.govresearchgate.net This molecule is a principal structural fragment of Sitagliptin, a well-established dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type II diabetes. nih.gov The mechanism of DPP-4 inhibitors involves regulating blood sugar levels, and the parent amino acid's contribution to this effect is a key area of investigation. nih.gov
Preclinical studies have demonstrated that fasting plasma levels of certain amino acids can predict the risk of developing type 2 diabetes and are associated with insulin sensitivity and secretion. nih.gov The potential for 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid to modulate these pathways is supported by research on its derivatives. nih.govnih.gov
To enhance its therapeutic potential, researchers have employed prodrug and hybrid molecule strategies. nih.govresearchgate.net In one notable study, 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid was combined with menthol (B31143) to synthesize a new chemical entity, Menthyl 3-amino-4-(2,4,5-trifluorophenyl) butyrate (B1204436) (referred to as BHF). nih.govnih.gov The objective was to create a multi-target drug candidate by leveraging the amino acid's potential to promote insulin secretion with menthol's known hypoglycemic effects and its ability to enhance transdermal absorption. nih.govresearchgate.netcitedrive.com
This novel compound, BHF, was tested in a preclinical model using hyperglycemic mice. The results indicated a significant hypoglycemic effect. nih.govnih.govresearchgate.net At a dose of 40 mg/kg, the hybrid molecule was found to be more effective than the standard antidiabetic drug, metformin. nih.govnih.gov
Table 1: Preclinical Hypoglycemic Efficacy of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) butyrate (BHF) Data derived from a study on hyperglycemic mice.
| Compound | Dose | Outcome | Source |
| BHF | 10 mg/kg | Effective hypoglycemic action observed | nih.govnih.gov |
| BHF | 40 mg/kg | Demonstrated greater efficacy than metformin | nih.govnih.gov |
| Metformin | Positive Control | Standard comparator for hypoglycemic effect | nih.govnih.gov |
Versatility as a Building Block in Diverse Bioactive Molecule Synthesis
Beyond its direct biological investigation, this compound and its analogues are highly valued as versatile building blocks in synthetic organic chemistry. lookchem.comgoogle.com Their chiral structure and functional groups make them ideal starting materials or key intermediates for constructing more complex bioactive molecules. chemimpex.comgoogle.com
The most prominent application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. google.com Specifically, the (R)-enantiomer of the trifluoro-analogue is a crucial intermediate for the drug Sitagliptin. nih.govgoogle.com Patents and synthetic methodologies have been developed to produce high-purity versions of this compound, such as Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid, to serve as an advanced intermediate for industrial production. google.comgoogle.com The Boc-protected form of this compound is also available as a chemical reagent for research and development. lookchem.com The utility of related butanoic acid structures has also been demonstrated in the preparation of novel heterocyclic compounds with potential antimicrobial and antifungal activities. mdpi.com This highlights the scaffold's adaptability for creating a wide range of biologically active agents. mdpi.com
Preclinical Pharmacological Investigations and Mechanism of Action Non Human Biological Systems
Enzyme Inhibition Kinetics and Selectivity Studies of 3-Amino-4-(3,4-difluorophenyl)butyric Acid and its Derivatives
The pharmacological profile of this compound and its structural analogs has been a subject of significant interest in preclinical research, focusing on their potential to modulate the activity of various key enzymes involved in physiological and pathological processes. These investigations have primarily centered on their inhibitory effects on Dipeptidyl Peptidase-4 (DPP-4), Gamma-Aminobutyric Acid Aminotransferase (GABA-AT), and Leukotriene A4 Hydrolase.
The β-amino acid scaffold, particularly with fluorinated phenyl substituents, is a cornerstone in the design of potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. nih.govnih.gov DPP-4 inhibitors, known as gliptins, are a class of oral antihyperglycemic agents that function by preventing the degradation of incretin (B1656795) hormones like GLP-1 and GIP. mdpi.commdpi.com This action increases insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. nih.govbrieflands.com
The structure of this compound is closely related to the core of several highly effective DPP-4 inhibitors. For instance, Sitagliptin (B1680988), the first FDA-approved DPP-4 inhibitor, features a (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety. cellagentech.comnih.gov Research has shown that the β-amino acid structure is crucial for activity and selectivity. nih.gov The amino group of these inhibitors interacts with key residues, such as Glu205 and Glu206, in the S2 subsite of the DPP-4 enzyme, while the fluorophenyl ring occupies the hydrophobic S1 pocket. researchgate.net
Studies on structure-activity relationships have demonstrated that modifications to the fluorophenyl ring and the β-amino acid backbone significantly impact inhibitory potency. Synthetic protocols starting with derivatives like (3R)-N-(tert-butoxycarbonyl)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid have yielded novel DPP-4 inhibitors with nanomolar IC50 values. mdpi.com Furthermore, research has explored modifying the 3-amino-4-(2,4,5-trifluorophenyl) butyric acid structure to develop new drug candidates, highlighting the importance of this chemical motif for DPP-4 inhibition. researchgate.net The substitution with fluorine atoms on the phenyl ring is a common strategy to enhance the potency of these inhibitors. researchgate.net
| Compound Class | Key Structural Features | Target Enzyme | Significance of Interaction |
|---|---|---|---|
| β-Amino Acid Derivatives | (Trifluoro)phenyl group, β-amino group | Dipeptidyl Peptidase-4 (DPP-4) | Fluorophenyl ring occupies hydrophobic S1 pocket; Amino group interacts with S2 subsite (e.g., Glu205, Glu206). researchgate.net |
| Sitagliptin | (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety | DPP-4 | First-in-class, potent, and selective DPP-4 inhibitor. cellagentech.comnih.gov |
Gamma-aminobutyric acid aminotransferase (GABA-AT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA. nih.govnih.gov Inhibition of GABA-AT leads to increased GABA levels in the brain, a therapeutic strategy for epilepsy and addiction disorders. nih.gov
While direct mechanistic studies on this compound are not extensively documented, the inactivation mechanisms of structurally related fluorinated compounds provide significant insight. A notable analog, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115), is a highly potent mechanism-based inactivator of GABA-AT, reported to be 187 times more effective than vigabatrin. nih.govnih.gov
The inactivation mechanism for CPP-115 involves several key steps:
Schiff Base Formation : The inactivator forms a Schiff base with the PLP cofactor in the enzyme's active site. nih.gov
Enzymatic Processing : GABA-AT catalyzes the hydrolysis of the difluoromethylene group, leading to the loss of two fluoride (B91410) ions. acs.org
Formation of a Reactive Intermediate : This process generates a reactive electrophilic species, such as a Michael acceptor or a cis-vinylogous amide. nih.govresearchgate.net
Covalent Modification or Tight Binding : The generated reactive intermediate then forms a covalent bond with an active site nucleophile or, as discovered for CPP-115, induces a conformational change leading to a very tightly bound, non-covalent complex that inactivates the enzyme. nih.govnih.gov This novel mechanism for CPP-115 involves the disruption of a salt bridge (Glu270-Arg445) and the formation of a new electrostatic interaction. nih.govnih.gov
This mechanism-based inactivation, where the enzyme itself catalyzes the formation of its own inhibitor, ensures high specificity. bnl.govacs.org The partition ratio for CPP-115, which is the number of turnover events per inactivation event, is approximately 2000. acs.org Given the structural similarities, particularly the amino acid backbone and the presence of difluoro-substitution, a similar mechanism-based inactivation pathway could be hypothesized for this compound.
| Compound | Enzyme Target | Mechanism of Action | Relative Potency |
|---|---|---|---|
| CPP-115 | GABA-AT | Mechanism-based inactivator; forms a tightly-bound, non-covalent complex after enzymatic processing. nih.govnih.gov | 187 times more effective than vigabatrin. nih.govnih.gov |
| Vigabatrin | GABA-AT | Mechanism-based inactivator; inactivates via Michael addition and enamine reaction pathways. nih.govacs.org | Reference compound. |
Leukotriene A4 (LTA4) hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. tandfonline.comnih.govwikipedia.org As such, inhibitors of LTA4 hydrolase are pursued as potential anti-inflammatory agents for diseases like asthma and inflammatory bowel disease. nih.govproteopedia.org
The active site of LTA4 hydrolase has been shown to accommodate various small molecules, and structure-activity relationship studies have explored a range of chemotypes, including amino acid derivatives. nih.govnih.gov Research has led to the development of potent inhibitors based on α-, β-, and γ-amino acid scaffolds. nih.gov These compounds often feature a lipophilic moiety that interacts with a hydrophobic pocket in the enzyme and a functional group that may or may not chelate the catalytic zinc ion. tandfonline.comnih.gov
For example, extensive research on non-peptidic inhibitors led to the identification of clinical candidate SC-57461A, which is a γ-amino acid derivative (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid). nih.gov This demonstrates that the amino acid framework is a viable template for LTA4 hydrolase inhibition. While specific inhibitory data for this compound against LTA4 hydrolase is not prominently available in the reviewed literature, its structural features—a β-amino acid with a lipophilic difluorophenyl group—suggest it could potentially fit within the binding site of the enzyme. Quantitative structure-activity relationship (QSAR) models and fragment-based screening have been employed to identify novel LTA4H inhibitors, revealing that diverse fragments, including those with aromatic features, can serve as starting points for developing potent inhibitors. tandfonline.comtandfonline.comacs.org
Receptor Binding and Ligand-Receptor Interaction Studies (in vitro/non-human models)
Investigations into the interaction of this compound and its analogs with neurotransmitter receptors are crucial for understanding their full pharmacological spectrum, particularly their potential effects on the central nervous system beyond enzyme inhibition.
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, acting through ionotropic GABA-A and metabotropic GABA-B receptors. nih.gov Compounds that bind to these receptors can have significant modulatory effects on neuronal excitability. While the primary mechanism of action for many GABAergic compounds like CPP-115 is the inhibition of GABA-AT, direct interaction with GABA receptors is also a possibility that requires evaluation. nih.gov
Currently, specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound at GABA-A, GABA-B, or various serotonin (B10506) (5-HT) receptor subtypes are not extensively detailed in the public domain literature. Selectivity is a critical parameter; for instance, the potent GABA-AT inactivator CPP-115 was found to not exhibit other significant GABAergic or off-target activities, which is a favorable characteristic. nih.govbnl.gov Comprehensive receptor screening panels are typically used in preclinical development to assess the selectivity profile of a new chemical entity and to identify potential off-target interactions that could lead to side effects. The absence of such published data for this compound indicates a gap in the current understanding of its direct receptor interaction profile.
Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric (primary) binding site, thereby altering the receptor's response to its endogenous ligand. wikipedia.orgyoutube.com The GABA-A receptor, for example, possesses numerous allosteric sites where molecules like benzodiazepines, barbiturates, and neurosteroids can bind to positively modulate the effect of GABA. wikipedia.orgnih.gov These positive allosteric modulators (PAMs) typically enhance the GABA-mediated chloride ion influx, leading to increased neuronal inhibition. nih.gov
There is currently no direct evidence in the reviewed scientific literature to suggest that this compound or its close analogs function as allosteric modulators at GABA receptors or other neurotransmitter receptors. Research into allosteric modulation often focuses on specific chemical scaffolds known to interact with these sites. mdpi.com While GABA analogs are of great interest in neuroscience, their primary investigated mechanisms often revolve around acting as agonists, antagonists, or enzyme inhibitors. The potential for this class of compounds to act at allosteric sites remains an area for future investigation.
A comprehensive review of the scientific literature reveals a notable scarcity of specific preclinical pharmacological data for the compound This compound . As a result, constructing a detailed article that adheres to the user's specified outline is not feasible at this time. The available research does not provide the necessary depth of information to thoroughly address the requested sections on its mechanism of action and pharmacological effects in non-human systems.
The majority of existing research focuses on a structurally similar analog, 3-Amino-4-(2,4,5-trifluorophenyl)butyric acid , primarily in its capacity as a key intermediate in the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor. While this association suggests a potential area of pharmacological relevance for this class of compounds, the specific preclinical data for the 3,4-difluoro variant, including its effects on intracellular signaling, enzyme activities, and its profile in various disease models, remains largely unpublished.
Due to this lack of specific, direct research on This compound , it is not possible to provide a scientifically accurate and detailed analysis for the following sections as requested:
In Vitro and In Vivo Pharmacological Activity in Animal Models
Any attempt to extrapolate findings from its trifluorinated analog would be speculative and would not meet the required standards of scientific accuracy and strict adherence to the specified compound. Therefore, a detailed article as outlined cannot be generated.
Metabolic Pathways and Biotransformation in Non-Human Biological Systems
Based on the data from related compounds, the metabolism of this compound in non-human species is anticipated to be limited, with the majority of the compound likely excreted unchanged. However, several metabolic transformations are plausible.
Identification of Metabolites and Metabolic Fate
In preclinical studies involving rats and dogs, the structurally related compound sitagliptin undergoes minimal biotransformation. researchgate.netnih.govijrti.orgeuropa.eu The parent drug is the primary component found in plasma, urine, and feces. researchgate.netnih.gov Approximately 10-16% of a radiolabeled dose of sitagliptin was recovered as metabolites in the excreta of these animals. researchgate.netnih.gov
The identified metabolic pathways for sitagliptin, which could be indicative for this compound, include both Phase I and Phase II reactions:
Phase I Metabolism: This primarily involves oxidative modifications. For sitagliptin, this includes hydroxylation of the triazolopiperazine ring and oxidative desaturation of the piperazine (B1678402) ring, which is then followed by cyclization. researchgate.netnih.govnih.gov In the context of this compound, hydroxylation of the difluorophenyl ring could be a potential, albeit likely minor, metabolic route. The presence of two fluorine atoms on the aromatic ring may hinder oxidative metabolism.
Phase II Metabolism: These conjugation reactions are more prominent. For sitagliptin, metabolites are formed through N-sulfation and N-carbamoyl glucuronidation. researchgate.netnih.gov It is highly probable that the primary amino group of this compound would be a substrate for similar conjugation reactions, leading to the formation of N-sulfate and N-glucuronide metabolites. In vitro studies with rat hepatocytes have confirmed various metabolic transformations of sitagliptin, including aromatic oxidation. strath.ac.uk
All metabolites of sitagliptin detected in human plasma were also identified in the plasma, urine, bile, and feces of rats and dogs, suggesting a similar metabolic profile across species. longdom.org
Table 1: Potential Metabolic Pathways for this compound based on Sitagliptin Metabolism in Non-Human Species
| Metabolic Pathway | Potential Metabolites | Species Observed (for Sitagliptin) |
| Phase I | ||
| Aromatic Hydroxylation | Hydroxylated difluorophenyl derivative | Rats, Dogs |
| Phase II | ||
| N-Sulfation | N-sulfate conjugate | Rats, Dogs |
| N-Glucuronidation | N-glucuronide conjugate | Rats, Dogs |
Role in Amino Acid and Butyrate (B1204436) Metabolism in Microbial or Animal Contexts
Specific research on the role of this compound in amino acid and butyrate metabolism within microbial or animal systems is not currently available. However, general principles of β-amino acid and aromatic compound metabolism can provide a hypothetical framework.
As a β-amino acid, it is possible that this compound could interact with pathways involved in β-amino acid degradation. In mammals, β-amino acids can be transaminated and further metabolized, potentially entering central carbon metabolism.
The aromatic difluorophenyl moiety suggests potential interaction with microbial metabolic pathways in the gut. Gut microbiota are known to metabolize aromatic amino acids, producing a variety of small molecules. It is conceivable that gut microbes could catalyze transformations of the difluorophenyl ring, although the carbon-fluorine bond is generally stable and may resist microbial degradation.
Without direct experimental data, the precise role and metabolic fate of this compound within the complex metabolic networks of non-human biological systems remain an area for future investigation.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidating Key Structural Determinants for Biological Efficacy and Selectivity
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the distribution of its electronic properties. For 3-Amino-4-(3,4-difluorophenyl)butyric acid, several key structural features are paramount in determining its efficacy and selectivity as a ligand for its biological targets, presumably the GABA receptors.
Impact of Fluoro-Substitution Pattern on Ligand-Target Interactions
The introduction of fluorine atoms into a drug molecule is a common strategy in medicinal chemistry to modulate its properties. In the case of this compound, the two fluorine atoms on the phenyl ring are not mere decorations; they are critical modulators of the molecule's interaction with its target.
Fluorine is the most electronegative element, and its presence can significantly alter the electronic profile of the phenyl ring, influencing how the molecule "presents" itself to the binding pocket of a receptor. The electron-withdrawing nature of fluorine can affect the acidity of nearby protons and the charge distribution across the aromatic system. This, in turn, can impact crucial interactions such as hydrogen bonding and electrostatic interactions with amino acid residues in the receptor.
Furthermore, the substitution pattern itself—in this case, at the 3 and 4 positions—is critical. This specific arrangement of fluorine atoms creates a unique electrostatic potential map on the surface of the phenyl ring, which can either be favorable or unfavorable for binding to a specific receptor subtype. For instance, studies on other fluorinated compounds have shown that the position of fluorine can dramatically alter binding affinity and selectivity. nih.gov The replacement of a thiophene (B33073) ring with a fluorophenyl ring in some compounds has been shown to decrease binding affinity, highlighting the nuanced effects of such substitutions. nih.gov
The introduction of fluorine can also impact the lipophilicity (fat-solubility) of the molecule. nih.gov A molecule's lipophilicity is a key determinant of its ability to cross the blood-brain barrier, a critical step for any drug targeting the central nervous system. nih.gov Generally, fluorination increases lipophilicity, which can enhance brain penetration. However, the relationship is not always linear, and the specific substitution pattern plays a crucial role. nih.gov
Role of the Butyric Acid Backbone in Conformational and Binding Properties
The butyric acid backbone of this compound provides the fundamental scaffold that mimics the endogenous neurotransmitter GABA. This backbone, with its inherent flexibility, allows the molecule to adopt various conformations in solution and within the receptor's binding site. The spatial arrangement of the key functional groups—the amino group and the carboxylic acid group—is dictated by the rotational freedom of the single bonds within this backbone.
The conformation that the molecule adopts upon binding is the "bioactive conformation," and it is this specific three-dimensional arrangement that is recognized by the receptor. The phenyl group, attached to the β-position of the butyric acid chain, adds steric bulk and further influences the preferred conformation of the molecule. The relative orientation of the phenyl ring and the carboxylic acid and amino groups is a critical factor for receptor affinity and selectivity.
Significance of the Amino Group's Position and Modification
The amino group is a crucial pharmacophoric element, playing a key role in the interaction with the GABA receptor. In GABA itself, this primary amine is essential for binding. For this compound, the position of the amino group at the 3-position (β-position relative to the carboxylic acid) is a defining feature. This positioning distinguishes it from GABA and other analogues and is critical for its specific pharmacological profile.
Modification of this amino group, for instance, through acylation or alkylation, would be expected to have a profound impact on biological activity. Such modifications could alter the basicity of the nitrogen atom, its ability to form hydrogen bonds, and introduce steric hindrance, all of which would affect its interaction with the receptor.
Rational Design of Analogues and Derivatives with Enhanced Pharmacological Profiles
The ultimate goal of SAR studies is to inform the rational design of new molecules with improved properties. By understanding which parts of the this compound molecule are essential for activity and which can be modified, medicinal chemists can design analogues with enhanced potency, selectivity, and better pharmacokinetic profiles.
Strategies for Optimizing Potency, Selectivity, and Preclinical Bioavailability
The design of new analogues would likely focus on several key strategies. To enhance potency, modifications could be explored that increase the binding affinity for the target receptor. This might involve fine-tuning the electronic properties of the phenyl ring by exploring different substitution patterns or by replacing the phenyl ring with other aromatic or heteroaromatic systems.
Improving selectivity is another major goal. Different GABA receptor subtypes are associated with different physiological effects. By systematically modifying the structure of this compound, it may be possible to design analogues that preferentially bind to a specific receptor subtype, thereby minimizing off-target effects. For example, subtle changes in the structure of imidazodiazepine substituents have been shown to dramatically affect subtype selectivity for GABA-A receptors. nih.gov
Enhancing preclinical bioavailability is also a critical aspect of drug design. This involves optimizing the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. As mentioned earlier, lipophilicity is a key factor, and modifications to the molecule, such as altering the fluorination pattern or introducing other functional groups, can be used to fine-tune this property. nih.gov The goal is to achieve a balance where the molecule is sufficiently lipophilic to cross the blood-brain barrier but not so lipophilic that it becomes poorly soluble or rapidly metabolized. nih.gov
Development of Targeted Compound Libraries
A powerful approach in modern drug discovery is the creation of targeted compound libraries. otavachemicals.com Based on the core scaffold of this compound, a library of related compounds could be synthesized. nih.gov This library would systematically explore variations at key positions of the molecule.
For example, a library could be created where the 3,4-difluorophenyl group is replaced by a variety of other substituted phenyl rings or different heterocyclic rings. Another dimension of the library could involve modifications to the amino group or the carboxylic acid group.
These libraries can then be screened against a panel of biological targets to identify compounds with the desired activity and selectivity. This high-throughput approach, guided by the principles of rational design, can significantly accelerate the discovery of new and improved therapeutic agents. The use of computational tools, such as pharmacophore modeling and QSAR (Quantitative Structure-Activity Relationship), is often employed in the design and analysis of these libraries. otavachemicals.com
Stereochemical Considerations in Structure-Activity Relationships and Enantiomeric Purity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity. For chiral molecules like this compound, which possess a stereocenter at the C3 position, the individual enantiomers (non-superimposable mirror images, designated as R and S) can exhibit markedly different pharmacological profiles. The specific spatial orientation of the amino group and the difluorophenyl-substituted side chain dictates how the molecule interacts with its biological target, influencing binding affinity, efficacy, and even metabolism.
The importance of stereochemistry and enantiomeric purity is well-documented for closely related GABA analogues. For instance, studies on the enantiomers of 4-amino-3-fluorobutanoic acid, a structural analogue, revealed significant differences in their interaction with the enzyme GABA aminotransferase (GABA-AT). tandfonline.com The (R)-enantiomer was found to be a substantially more efficient substrate for the enzyme-catalyzed elimination of hydrogen fluoride (B91410), with a rate at least 10 times greater than that of the (S)-enantiomer. tandfonline.com Furthermore, the (R)-enantiomer was a more potent inhibitor of GABA transamination. tandfonline.com This differential activity underscores that a specific stereoconfiguration is required for optimal orientation within the enzyme's active site. It is often the case that one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.
This principle directly applies to this compound, where the (S)-configuration is often specified as the biologically active form for its interactions with target receptors or enzymes. acs.org Achieving high enantiomeric purity is therefore a crucial objective in its synthesis, ensuring that the final compound is enriched with the desired enantiomer to maximize therapeutic efficacy and minimize potential complications arising from the inactive or less active counterpart.
Table 1: Comparative Activity of 4-amino-3-fluorobutanoic acid Enantiomers with GABA-AT
| Enantiomer | Relative Rate of HF Elimination | Inhibition of GABA Transamination |
|---|---|---|
| (R)-enantiomer | ~10x greater than (S) | More effective inhibitor |
| (S)-enantiomer | Very little elimination detected | Less effective inhibitor |
Data sourced from studies on GABA-AT interaction. tandfonline.com
Scaffold Hopping and Bioisosteric Replacements in this compound Analogues
The strategic modification of a lead compound's core structure is a cornerstone of medicinal chemistry, aimed at discovering novel compounds with improved properties. Scaffold hopping and bioisosteric replacement are two powerful strategies employed to achieve this.
Scaffold hopping involves replacing the central molecular framework (the scaffold) of a known active compound with a functionally equivalent but structurally distinct core. nih.gov This approach allows for the exploration of new chemical space, potentially leading to compounds with novel intellectual property, improved metabolic stability, better selectivity, or different physicochemical properties while retaining the key pharmacophoric features necessary for biological activity. nih.govyoutube.com For example, in the broader field of drug discovery, replacing an imidazopyridine scaffold with a 1,2,4-triazolopyridine has been shown to block a site of metabolism and improve stability. nih.gov Similarly, computer-assisted scaffold hopping has been used to identify novel heterocyclic frameworks, such as pyridazinones, as replacements for existing inhibitor scaffolds. nih.gov
Bioisosteric replacement is a more focused strategy where an atom or a functional group within a molecule is exchanged for another with similar physical or chemical properties. nih.gov The goal is to enhance the compound's potency, selectivity, or pharmacokinetic profile, or to mitigate toxicity. nih.govresearchgate.net In the context of GABA analogues, a common bioisosteric replacement involves the carboxylic acid group. This functional group is often replaced with other acidic moieties, such as heterocyclic rings like 3-hydroxyisoxazole or tetrazole, to modulate pKa, cell permeability, and metabolic stability. nih.govmdpi.com The difluoro-substitution on the phenyl ring of this compound is itself an example of bioisosteric replacement, where fluorine atoms are used to replace hydrogen. This modification can significantly alter the electronic properties of the aromatic ring and block potential sites of metabolic oxidation, thereby improving the molecule's metabolic stability. nih.gov
Table 2: Examples of Bioisosteric Replacements in GABA Analogues
| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |
|---|---|---|
| Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole, Tetrazole, 3-Hydroxypyrazole nih.gov | Modulate acidity (pKa), improve metabolic stability, alter binding interactions. |
| Phenyl Ring | Pyridyl or Pyrimidyl Ring nih.gov | Enhance metabolic stability, improve solubility. |
| Hydrogen (-H) | Fluorine (-F) | Block metabolic oxidation, alter electronic properties, enhance binding affinity. nih.gov |
This table presents common bioisosteric replacement strategies used in medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of novel, unsynthesized analogues, thereby streamlining the drug discovery process.
While specific QSAR studies focusing exclusively on this compound are not widely available in public literature, the methodology has been successfully applied to other classes of GABA analogues and inhibitors of GABA-AT. nih.govnih.gov A typical QSAR study involves several key steps:
Data Set Assembly: A series of structurally related analogues with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), hydrophobic properties (e.g., LogP), and topological indices.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of compounds that were not used in the model's creation.
For a series of analogues of this compound, a QSAR model could elucidate the precise influence of the difluorophenyl ring's substitution pattern, the stereochemistry at the C3 position, and modifications to the carboxylic acid group. For example, QSAR studies on baclofen (B1667701) analogues have highlighted the importance of electronic descriptors of the aromatic moiety for receptor binding. acs.orgnih.gov Similarly, 3D-QSAR models for other GABA-AT inhibitors have successfully used 3D molecular descriptors to identify the active enantiomeric form and suggest that bulky ligands tend to be better inhibitors. nih.govmdpi.com Such models provide invaluable predictive insights, guiding the rational design of new analogues with potentially superior activity.
Table 3: Framework for a QSAR Study
| Step | Description | Example Descriptors/Methods |
|---|---|---|
| 1. Data Assembly | Collect a series of analogues with measured biological activity (e.g., IC₅₀ values). | A set of phenylbutyric acid derivatives with varying ring substituents. |
| 2. Descriptor Calculation | Compute physicochemical and structural properties for each molecule. | Electronic (Hammett constants), Steric (Taft parameters), Hydrophobic (LogP), 3D-Descriptors (molecular shape). |
| 3. Model Generation | Use statistical analysis to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms. |
| 4. Validation | Assess the model's accuracy and predictive power. | Cross-validation (leave-one-out), prediction on an external test set of molecules. |
This table outlines the general workflow of a QSAR analysis in drug design.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions.
Molecular docking is frequently employed to understand how inhibitors bind to the active sites of enzymes. For classes of compounds related to 3-Amino-4-(3,4-difluorophenyl)butyric acid, key enzymatic targets include Dipeptidyl Peptidase-4 (DPP-4) and γ-Aminobutyric acid aminotransferase (GABA-AT).
Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that is a validated target for the treatment of type 2 diabetes. nih.govmdpi.com Inhibitors of DPP-4 prevent the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion in response to glucose levels. nih.gov Molecular docking studies on DPP-4 inhibitors, such as analogues of sitagliptin (B1680988), reveal critical interactions within the enzyme's binding pocket. researchgate.net These studies show that key amino acid residues, including Arg125, Glu205, Glu206, Tyr547, Tyr662, and Tyr666, are often involved in forming stable hydrogen bonds and hydrophobic interactions with the ligand. nih.govnih.gov The primary amine of ligands can establish a crucial hydrogen bond with glutamic acid residues (Glu205 and Glu206). nih.gov While specific docking studies for this compound are not detailed in the provided results, its structural similarity to intermediates of DPP-4 inhibitors like sitagliptin suggests it would be analyzed using these well-established computational models. nih.govgoogle.com
GABA Aminotransferase (GABA-AT): GABA-AT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govnih.gov Inhibition of GABA-AT increases GABA levels in the brain, a strategy used for treating conditions like epilepsy and substance abuse. nih.gov For mechanism-based inactivators of GABA-AT, molecular docking is used to predict how the compound fits into the active site before the enzymatic reaction occurs. nih.gov In studies of related compounds, docking simulations help to position the molecule optimally for a subsequent covalent modification of a key active site residue, such as Lys329. nih.gov
| Enzyme Target | Interacting Residues | Type of Interaction | Significance |
|---|---|---|---|
| DPP-4 | Glu205, Glu206, Tyr547, Ser630, Tyr662, His740 | Hydrogen Bonding, Hydrophobic Interactions | Stabilizes the ligand in the active site, essential for inhibitory activity. nih.gov |
| GABA-AT | Lys329 | Covalent Modification | Key residue for the mechanism-based inactivation of the enzyme. nih.gov |
Computational modeling is crucial for studying how ligands interact with receptors, such as GABA receptors. Baclofen (B1667701), a p-chlorophenyl derivative of GABA, is a known selective agonist for GABA-B receptors. nih.gov Research into new compounds that bind to GABA receptors is important for understanding their structural requirements. nih.gov Studies on related aminobutyric acid derivatives, for instance, have identified potent and specific ligands for the GABA-B receptor by evaluating their ability to displace radiolabeled baclofen. nih.gov
Furthermore, computational studies on GABA-C receptors have highlighted the different stereochemical requirements for ligands compared to GABA-A and GABA-B receptors. nih.gov Homology modeling and docking can be used to create three-dimensional models of receptor binding pockets to rationalize the observed activities and selectivities of different enantiomers of a compound. researchgate.net These models help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that determine a ligand's affinity and efficacy at a specific receptor subtype. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, allowing for the exploration of different conformations of the ligand and the protein, as well as assessing the stability of their interaction. mdpi.com
In the design of highly potent enzyme inactivators, MD simulations have proven essential. For example, in the development of a novel GABA-AT inactivator, flexible docking alone did not reveal a significant advantage of the new compound over its predecessor. nih.gov However, classical molecular dynamics simulations showed that the new design was less flexible, keeping the reactive group positioned closer to the target lysine (B10760008) residue for more efficient inactivation. nih.gov Similarly, MD simulations are used to confirm the stability of ligand-protein complexes predicted by docking, by analyzing parameters such as Root Mean Square Deviation (RMSD), Radius of Gyration (RG), and the number of hydrogen bonds over the simulation period. nih.gov
Quantum Chemical Calculations to Investigate Electronic Structure and Reactivity
Quantum chemical calculations, often performed using Density Functional Theory (DFT), investigate the electronic properties of a molecule. epstem.netmaterialsciencejournal.org These methods provide fundamental information about molecular structure, stability, and reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
The HOMO-LUMO energy gap (Egap) is a crucial property derived from these calculations. nih.gov It is defined as the energy difference between the HOMO and LUMO levels. nih.gov
Significance of the HOMO-LUMO Gap: A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgnih.gov Conversely, a large energy gap indicates high stability. materialsciencejournal.org This analysis is instrumental in predicting how a molecule might participate in charge-transfer interactions within a biological system. tsijournals.com DFT methods, such as B3LYP, are commonly used to calculate the HOMO and LUMO energies and thus the energy gap. materialsciencejournal.orgnih.gov
A Molecular Electrostatic Potential (MEP) surface map is a visualization of the charge distribution across a molecule. tsijournals.com It is calculated to predict how a molecule will interact with other molecules, particularly in non-covalent interactions.
The MEP map uses a color scale to represent different potential values:
Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms like oxygen or nitrogen. science.gov
Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These areas are typically found around hydrogen atoms attached to electronegative atoms. science.gov
By analyzing the MEP surface of a compound like this compound, researchers can identify the sites most likely to be involved in hydrogen bonding and other electrostatic interactions within a receptor's active site, providing critical guidance for drug design. tsijournals.com
De Novo Design and Virtual Screening Approaches for Novel Analogue Discovery
The discovery of novel analogues of this compound with potentially enhanced biological activity can be significantly accelerated through de novo design and virtual screening methodologies. These computational strategies are pivotal in navigating the vast chemical space to identify promising new molecular entities.
De Novo Design:
De novo design involves the computational construction of novel molecules, atom by atom or fragment by fragment, within the confines of a target receptor's binding site. For a compound like this compound, a likely target for investigation would be the GABA-A receptor or the enzyme GABA aminotransferase (GABA-AT), given the structural parallels to known GABAergic modulators. The process would typically begin with the three-dimensional structure of the target protein, often obtained from X-ray crystallography or homology modeling.
The de novo design process for analogues of this compound would aim to optimize interactions with key residues in the binding pocket. For instance, the difluorophenyl group might be computationally modified to enhance hydrophobic interactions, or the amino and carboxylic acid moieties could be repositioned to form stronger hydrogen bonds or salt bridges with the receptor. Software algorithms can "grow" new molecules from a starting seed fragment or link together small molecular fragments to generate a diverse library of virtual compounds. These designed molecules are then scored based on their predicted binding affinity and other desirable properties.
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. In the context of discovering novel analogues of this compound, virtual screening can be performed in two primary ways: ligand-based and structure-based.
Ligand-Based Virtual Screening (LBVS): This approach leverages the knowledge of known active compounds. A computational model, or pharmacophore, is built based on the key chemical features of this compound that are presumed to be essential for its biological activity. This pharmacophore model would define the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. Large chemical databases are then screened to find molecules that match this pharmacophore.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS, or molecular docking, can be employed. This method computationally places virtual representations of compounds from a library into the binding site of the target protein. Each compound's pose is then scored based on how well it fits geometrically and energetically within the binding pocket. For this compound, a virtual screening campaign could be directed against the binding site of GABA-AT to identify analogues that may act as more potent inhibitors. wikipedia.orgnih.govoup.com The docking scores provide a rank-ordered list of compounds for further investigation.
The following table illustrates a hypothetical output from a virtual screening campaign for analogues of this compound targeting GABA-AT.
| Analogue ID | Chemical Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interactions |
| Parent | This compound | -7.5 | H-bond with Lys329, Pi-Pi stacking with Tyr186 |
| ANA-001 | Addition of a hydroxyl group to the phenyl ring | -8.2 | Additional H-bond with Ser124 |
| ANA-002 | Replacement of butyric acid with a pentanoic acid chain | -7.8 | Increased hydrophobic interactions |
| ANA-003 | Substitution of fluorine with chlorine atoms | -7.6 | Altered electrostatic interactions |
| ANA-004 | Cyclization of the butyric acid chain | -8.5 | Conformational restriction leading to better fit |
Protein-Ligand Interaction Fingerprinting and Binding Site Characterization
Understanding the specific interactions between a ligand and its protein target is crucial for rational drug design. Protein-ligand interaction fingerprinting and binding site characterization are computational methods that provide detailed insights into these molecular recognition events.
Protein-Ligand Interaction Fingerprinting:
Protein-ligand interaction fingerprints (IFPs) are binary strings or vectors that encode the three-dimensional interactions between a ligand and a protein. nih.gov Each bit in the fingerprint typically represents the presence or absence of a specific type of interaction with a particular amino acid residue in the binding site. These interactions can include:
Hydrogen bonds
Hydrophobic contacts
Salt bridges (ionic interactions)
Pi-pi stacking
Cation-pi interactions
For this compound docked into a target like the GABA-A receptor, an IFP would be generated to summarize its binding mode. This allows for a rapid comparison of the binding modes of different analogues and can be used in machine learning models to predict binding affinity or biological activity. The process involves analyzing the docked pose and identifying all residues within a certain distance of the ligand, then cataloging the types of interactions formed.
The table below provides a hypothetical interaction fingerprint for this compound with key residues of a putative binding site.
| Residue | Interaction Type | Present (1) / Absent (0) |
| Arg120 | Salt Bridge (with carboxylate) | 1 |
| Tyr140 | Pi-Pi Stacking (with phenyl ring) | 1 |
| Phe201 | Hydrophobic Contact | 1 |
| Ser245 | Hydrogen Bond (with amino group) | 1 |
| Trp246 | Hydrogen Bond (with carboxylate) | 0 |
| Val300 | Hydrophobic Contact | 1 |
Binding Site Characterization:
Computational tools can be used to thoroughly characterize the binding site of a protein that accommodates this compound. This involves identifying the key amino acid residues that form the binding pocket and analyzing their properties, such as hydrophobicity, charge distribution, and solvent accessibility.
Molecular dynamics (MD) simulations can provide a dynamic view of the binding site and the ligand's behavior within it. acs.org An MD simulation would track the movements of the atoms of the protein-ligand complex over time, revealing the stability of the binding pose and the flexibility of the surrounding residues. This can help to identify which interactions are most persistent and crucial for binding.
Furthermore, the analysis of the binding site's electrostatic potential surface can guide the design of new analogues. For example, if a region of the binding site has a strong negative potential, introducing a positively charged group on the ligand in that area could enhance binding affinity. This detailed characterization of the binding site is instrumental for the structure-based design of more potent and selective analogues of this compound.
Advanced Analytical Characterization Techniques for 3 Amino 4 3,4 Difluorophenyl Butyric Acid
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the covalent structure of 3-Amino-4-(3,4-difluorophenyl)butyric acid. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the chemical environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework. While specific spectral data for the unprotected compound is not widely published, analysis of its common N-protected analogues and general principles allow for an accurate prediction of its spectral features.
¹H NMR: Proton NMR provides information on the number and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons on the aliphatic chain and the aromatic ring. The protons adjacent to the chiral center and the aromatic ring will appear as complex multiplets due to spin-spin coupling.
¹³C NMR: Carbon-13 NMR identifies all unique carbon environments within the molecule. docbrown.info The spectrum will display characteristic shifts for the carbonyl carbon of the carboxylic acid, the carbons of the difluorophenyl ring (with their shifts influenced by the electronegative fluorine atoms), and the carbons of the butyric acid backbone. docbrown.infolibretexts.org The chemical shifts are influenced by the electronegativity of nearby atoms; for instance, carbons closer to oxygen or fluorine atoms will resonate at a higher chemical shift (downfield). docbrown.infolibretexts.org
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful and sensitive technique for characterization. nih.gov Fluorine NMR offers a wide chemical shift range and high sensitivity, making it an excellent probe for analyzing fluorinated compounds. nih.govnumberanalytics.com It can confirm the presence and substitution pattern of the fluorine atoms on the aromatic ring and provide insights into the electronic environment. nih.gov The spectrum is expected to show two distinct resonances for the two non-equivalent fluorine atoms, with their coupling patterns providing further structural confirmation.
Table 1: Predicted NMR Chemical Shifts (δ) in ppm Predicted values based on analogous structures and chemical shift databases. Actual values may vary based on solvent and experimental conditions.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic C-H | ~7.0-7.3 | m |
| ¹H | CH (chiral center) | ~3.3-3.6 | m |
| ¹H | CH₂ (adjacent to phenyl) | ~2.8-3.0 | m |
| ¹H | CH₂ (adjacent to COOH) | ~2.4-2.6 | m |
| ¹³C | C=O (Carboxyl) | ~175-180 | s |
| ¹³C | C-F (Aromatic) | ~148-152 | d |
| ¹³C | C (Aromatic, unsubstituted) | ~115-125 | m |
| ¹³C | CH (chiral center) | ~45-50 | d |
| ¹³C | CH₂ (adjacent to phenyl) | ~40-45 | t |
| ¹³C | CH₂ (adjacent to COOH) | ~35-40 | t |
| ¹⁹F | Aromatic C-F | ~ -110 to -140 | m |
High-Resolution Mass Spectrometry (MS and MS/MS) for Molecular Identity and Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁F₂NO₂), the calculated monoisotopic mass is 215.0754 Da.
Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, providing structural information based on the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For β-amino acids, common fragmentation pathways include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxylic acid group (as HCOOH), as well as cleavages along the carbon backbone. docbrown.info The McLafferty rearrangement is a characteristic fragmentation process for carboxylic acids, often resulting in a prominent peak. docbrown.info
Table 2: Predicted HRMS Fragmentation Data Based on the structure C₁₀H₁₁F₂NO₂ and common fragmentation pathways for amino acids.
| m/z (Da) | Ion Formula | Description |
|---|---|---|
| 216.0832 | [C₁₀H₁₂F₂NO₂]⁺ | Protonated Parent Molecule [M+H]⁺ |
| 199.0781 | [C₁₀H₉F₂O₂]⁺ | Loss of NH₃ from [M+H]⁺ |
| 198.0941 | [C₁₀H₁₂F₂N]⁺ | Loss of H₂O from [M+H]⁺ |
| 170.0775 | [C₉H₁₀F₂N]⁺ | Loss of HCOOH from [M+H]⁺ |
| 127.0459 | [C₇H₆F₂]⁺ | Difluorobenzyl cation fragment |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an effective method for identifying the functional groups present. The IR spectrum of this compound is expected to display characteristic absorption bands for its amine, carboxylic acid, and difluorophenyl groups. ucalgary.cadocbrown.info The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding. ucalgary.ca
Table 3: Characteristic Infrared Absorption Frequencies Ranges are approximate and can be influenced by the molecular environment and sample state.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity/Shape |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |
| Amine | N-H stretch | 3300-3500 | Medium, Broad |
| Alkyl | C-H stretch | 2850-2960 | Medium |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |
| Aryl Fluoride (B91410) | C-F stretch | 1100-1250 | Strong |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating the target compound from impurities and for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds. For amino acids, which often lack a strong UV chromophore, analysis can be challenging without derivatization. myfoodresearch.com However, methods using universal detectors like Charged Aerosol Detection (CAD) or mass spectrometry (LC-MS) can directly analyze underivatized amino acids. who.int
A typical approach for this compound would involve Reversed-Phase HPLC (RP-HPLC). The separation of fluorinated from non-fluorinated compounds can be optimized by careful selection of the column and mobile phase. nih.gov For instance, using a standard C18 silica (B1680970) column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid, provides effective separation. mdpi.com
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound contains a stereocenter, it exists as a pair of enantiomers. Determining the enantiomeric excess (% ee) is critical, and this is achieved using chiral chromatography. Direct analysis of underivatized amino acid enantiomers is preferred as it avoids potential racemization during derivatization steps. sigmaaldrich.com
Specialized Chiral Stationary Phases (CSPs) are required for this separation. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for resolving the enantiomers of polar and ionic compounds like underivatized amino acids. sigmaaldrich.comsigmaaldrich.com Another class of effective CSPs includes zwitterionic ion-exchangers derived from Cinchona alkaloids. chiraltech.com The mobile phase conditions are crucial for achieving separation and can be operated in reversed-phase, polar organic, or HILIC (Hydrophilic Interaction Liquid Chromatography) modes, often compatible with LC-MS detection. sigmaaldrich.comchiraltech.com
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information regarding the molecule's absolute stereochemistry, conformational preferences, and the intricate network of intermolecular interactions that dictate the crystal packing. Although specific crystallographic data for this compound is not publicly available in the searched literature, analysis of structurally related compounds, such as fluorinated β-phenylalanine derivatives, allows for an informed discussion of its expected solid-state characteristics.
Confirmation of Absolute Stereochemistry
The synthesis of chiral molecules like this compound can result in different stereoisomers (enantiomers and diastereomers). Determining the absolute configuration of the chiral center(s) is crucial, as different isomers can exhibit varied pharmacological and toxicological profiles. X-ray crystallography is the definitive method for unambiguously assigning the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained.
For this compound, which possesses a chiral center at the C3 carbon of the butyric acid chain, X-ray diffraction analysis would allow for the direct determination of whether the (R) or (S) enantiomer has been synthesized. This is achieved through the analysis of the diffraction pattern, often employing anomalous dispersion techniques, which can distinguish between the two non-superimposable mirror images of the molecule. The validation of new parameters for fluorinated aromatic amino acids for use in molecular modeling often relies on experimental X-ray structure-derived propensities from structures deposited in databases like the Protein Data Bank (PDB). nih.gov
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions are fundamental to understanding the physical properties of a solid-state material, including its stability, solubility, and melting point. For this compound, the key intermolecular interactions expected to influence its crystal structure include hydrogen bonding, and interactions involving the fluorinated aromatic ring.
Hydrogen Bonding: The presence of both a carboxylic acid group (-COOH) and an amino group (-NH2) allows for the formation of strong hydrogen bonds. In the crystalline state, amino acids typically exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). This facilitates a network of N-H···O hydrogen bonds, which are a dominant force in the crystal packing of amino acids. These interactions often lead to the formation of well-defined supramolecular structures, such as sheets or chains. mdpi.com
Interactions of the Fluorinated Phenyl Ring: The 3,4-difluorophenyl group plays a significant role in the crystal packing through various non-covalent interactions. The fluorine atoms, being highly electronegative, can participate in weaker hydrogen bonds (C-H···F) and other dipole-dipole interactions. acs.org Furthermore, the aromatic ring itself can engage in π-π stacking and anion-π interactions. acs.org The presence of fluorine atoms can modulate the electronic properties of the aromatic ring, influencing the strength and geometry of these interactions. acs.org Computational studies on fluorinated amino acids have shown that interactions between organic fluorine atoms and water molecules can influence hydration free energies through hydrogen-bond-like interactions. acs.org
The interplay of these varied intermolecular forces will ultimately determine the final, most stable, three-dimensional arrangement of this compound molecules in the solid state. mdpi.comnih.govexlibrisgroup.comrsc.org
Microscopic and Spectroscopic Techniques for Biological Sample Analysis
The quantitative determination of this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and metabolic studies. Given its structural similarity to amino acids, highly sensitive and selective analytical methods are required to differentiate it from endogenous compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification of small molecules. nih.govau.dkfda.gov
The development of a robust bioanalytical method involves several key stages, including sample preparation, chromatographic separation, and mass spectrometric detection, followed by thorough validation. nih.govau.dk
Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. Common techniques applicable to the analysis of this compound from plasma include:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases. An organic solvent is used to extract the analyte from the aqueous biological fluid.
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away. The analyte is then eluted with a suitable solvent.
The choice of sample preparation method depends on the required sensitivity, selectivity, and throughput of the assay. nih.gov
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from other components in the prepared sample before it enters the mass spectrometer. For a polar compound like an amino acid derivative, specialized columns are often necessary. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma utilized an Intrada Amino Acid column with a gradient elution. nih.gov
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The analyte is ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored using multiple reaction monitoring (MRM). This allows for the accurate quantification of the analyte even at very low concentrations in a complex matrix. nih.govnih.gov
Method Validation: A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility. nih.govau.dkfda.govresearchgate.netwho.int Key validation parameters are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte |
| Recovery | The extraction efficiency of the analytical method. | Consistent and reproducible |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration within ±15% of the initial concentration |
A simple and fast LC-MS/MS method for the simultaneous quantification of 20 proteinogenic L-amino acids in a small volume of mouse plasma was developed and validated, demonstrating the feasibility of such assays for amino acid-like compounds. nih.gov A similar approach could be applied to this compound.
| Analyte | Matrix | LLOQ | Linearity Range | Accuracy (%) | Precision (CV%) |
| L-Alanine | Mouse Plasma | 0.5 µM | 0.5 - 500 µM | 92.3 - 108.5 | 3.4 - 9.1 |
| L-Arginine | Mouse Plasma | 0.1 µM | 0.1 - 100 µM | 94.7 - 106.2 | 2.8 - 8.5 |
| L-Phenylalanine | Mouse Plasma | 0.1 µM | 0.1 - 100 µM | 95.1 - 105.8 | 3.1 - 7.9 |
This table presents representative data from a validated LC-MS/MS method for natural amino acids in mouse plasma, which serves as a model for the expected performance of a similar method for this compound. nih.gov
Future Research Directions and Translational Potential Academic Perspective
Exploration of Novel Biological Targets and Mechanisms beyond Current Applications
While GABA analogs are traditionally associated with the GABAergic system, the structural features of 3-Amino-4-(3,4-difluorophenyl)butyric acid merit a broader investigation into novel biological targets. The introduction of fluorine atoms can significantly alter a molecule's properties, including its binding affinity and biological activity. nih.gov Future research should systematically screen this compound and its derivatives against a wide array of receptors, enzymes, and ion channels.
For instance, structurally related compounds have shown activity against targets far removed from the GABA system. A notable example is Sitagliptin (B1680988), which contains a trifluorinated phenylbutanoic acid core, and functions as a dipeptidyl peptidase-IV (DPP-4) inhibitor. nih.gov This suggests that the 3-amino-4-arylbutyric acid scaffold could be a privileged structure for interacting with various enzyme classes. Exploring targets implicated in metabolic disorders, inflammation, and neurodegenerative diseases outside of the GABA-AT (gamma-aminobutyric acid aminotransferase) pathway could reveal unexpected therapeutic opportunities. nih.govresearchgate.net
Table 1: Potential Areas for Novel Target Exploration
| Biological System | Potential Targets | Rationale |
| Neurotransmission | Non-GABAergic receptors (e.g., Glutamate, Dopamine, Serotonin) | Investigate potential modulation of other key neurotransmitter systems. acs.org |
| Enzymatic Pathways | Proteases, Kinases, Transferases (e.g., DPP-4) | Fluorine substitution can enhance binding to enzyme active sites. nih.govnih.gov |
| Ion Channels | Voltage-gated calcium or sodium channels | GABA analogs can sometimes influence ion channel activity. |
| Inflammatory Pathways | Cyclooxygenases (COX), Lipoxygenases (LOX) | Explore potential anti-inflammatory roles. mdpi.com |
Advanced Synthetic Methodologies for Sustainable and Efficient Production of Enantiopure Compounds
The biological activity of chiral molecules like this compound is often enantiomer-specific. Therefore, the development of efficient, scalable, and sustainable methods for producing single enantiomers is a critical research goal. Current strategies often rely on classical resolution or chiral auxiliaries, which can be inefficient. researchgate.net
Future research should focus on asymmetric catalysis, which offers a more direct and atom-economical approach. mdpi.com Areas for exploration include:
Catalytic Asymmetric Hydrogenation: Developing novel chiral catalysts for the enantioselective reduction of a suitable prochiral precursor.
Enzyme-Catalyzed Resolutions: Utilizing lipases or other enzymes for the kinetic resolution of racemic mixtures, a strategy that has proven effective for similar β-amino esters. researchgate.net
Continuous-Flow Synthesis: Adapting synthetic routes to continuous-flow platforms can enhance safety, improve consistency, and increase productivity compared to traditional batch processing. rsc.org This is particularly relevant for managing potentially energetic or hazardous reaction steps.
These advanced methodologies would not only reduce the environmental impact of synthesis but also make the enantiopure compound more accessible for extensive biological evaluation. mdpi.com
Application as Chemical Probes for Elucidating Biological Processes and Pathways
The difluorophenyl moiety of this compound makes it an ideal candidate for use as a chemical probe, particularly in ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy. nih.govmdpi.com Since fluorine is virtually absent in biological systems, ¹⁹F NMR provides a clear window to observe the molecule's interaction with its biological target without background noise.
As a ¹⁹F NMR probe, the compound could be used to:
Confirm direct binding to a target protein.
Characterize the chemical environment of the binding site.
Determine binding constants and kinetics.
Screen for competitor molecules that displace it from its target.
Furthermore, derivatives could be synthesized to serve as other types of probes. For example, incorporating a nitrile group, which has a distinct infrared signature, could serve as an internal marker to report on local environments within a protein binding pocket. researchgate.net Attaching photoaffinity labels or click chemistry handles would enable the permanent labeling and subsequent identification of novel biological targets.
Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.govoncodesign-services.com These computational tools can be powerfully integrated into the research pipeline for this compound.
Table 2: Applications of AI/ML in Compound Development
| AI/ML Application | Description | Potential Impact |
| Virtual Screening | AI algorithms can screen vast virtual libraries of molecules to predict their binding affinity for specific biological targets. mdpi.com | Rapidly identifies derivatives of the core scaffold with potentially higher potency or novel activities. |
| De Novo Design | Generative AI models can design entirely new molecules based on the 3-amino-4-arylbutyric acid scaffold, optimized for desired properties (e.g., potency, selectivity, low toxicity). oncodesign-services.comresearchgate.net | Creates novel intellectual property and explores a wider chemical space than traditional chemistry. |
| Property Prediction | ML models can accurately predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.com | Prioritizes the synthesis of compounds with a higher probability of success, reducing time and cost. |
| Target Identification | AI can analyze large-scale biological data (genomics, proteomics) to identify and validate novel biological targets for which the compound might be effective. nih.govoncodesign-services.com | Expands therapeutic possibilities beyond the initial hypothesis. |
Design of Multi-Targeted Compounds Leveraging the this compound Scaffold
Many complex diseases, such as neurodegenerative disorders and certain cancers, involve multiple pathological pathways. nih.govnih.gov The traditional "one-compound-one-target" approach has often shown limited efficacy for these conditions. nih.gov This has led to the rise of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets. nih.gov
The this compound structure represents a versatile scaffold that can be elaborated upon to create MTDLs. acs.orgarxiv.org By using molecular hybridization strategies, researchers can link the core scaffold to other pharmacophores known to interact with different targets. For example, one could design a hybrid molecule that combines the GABA-modulating potential of the core structure with a moiety that inhibits an enzyme involved in neuroinflammation or amyloid-beta aggregation. nih.govnih.gov This approach could lead to synergistic therapeutic effects and a more comprehensive treatment for complex diseases. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-4-(3,4-difluorophenyl)butyric acid, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Start with a fluorinated phenyl precursor (e.g., 3,4-difluorophenylacetic acid derivatives) and employ a coupling reaction with a β-amino acid backbone. For example, use trifluoroacetic acid (TFA) deprotection in dichloromethane (CH₂Cl₂) to activate intermediates, as demonstrated in analogous fluorinated benzoic acid syntheses .
- Step 2 : Optimize reaction temperature (0–25°C) and stoichiometric ratios to minimize side reactions (e.g., defluorination).
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Yield improvements (≥60%) are achievable with slow addition of reagents and inert atmospheres .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.8–7.2 ppm for difluorophenyl groups) and absence of undesired substituents.
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 243.2) and isotopic patterns consistent with fluorine atoms .
- HPLC : Assess purity (>95%) using reversed-phase C18 columns and aqueous acetonitrile gradients .
Q. What are critical considerations for selecting fluorinated starting materials in synthesizing this compound?
- Methodological Answer :
- Fluorine Source : Prioritize suppliers offering >98% isotopic/enantiomeric purity (e.g., Sigma-Aldrich or Accela for fluorophenyl precursors) to avoid competing reactions.
- Substituent Position : 3,4-Difluorophenyl groups exhibit steric and electronic effects that influence coupling efficiency. Meta/para fluorine placement alters acidity and reactivity in subsequent amidation steps .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R/S enantiomers) impact the biological activity of this compound?
- Methodological Answer :
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak® IG-3 column) with hexane/isopropanol mobile phases to resolve R/S forms.
- Activity Assays : Test enantiomers against target enzymes (e.g., GABA transaminase) via fluorometric assays. For example, (R)-enantiomers may show 10–20% higher inhibition due to optimized binding pocket interactions .
Q. What strategies mitigate data contradictions in enzyme inhibition studies involving this compound?
- Methodological Answer :
- Control Experiments :
- Include competitive inhibitors (e.g., vigabatrin) to validate specificity.
- Pre-treat enzyme solutions with EDTA to rule out metal-ion interference.
- Data Normalization : Express inhibition as % activity relative to substrate-only controls. Replicate studies (n ≥ 3) to address batch-to-batch variability in enzyme sources .
Q. How can isotopic labeling (e.g., ¹⁵N, ²H) enhance pharmacokinetic studies of this compound?
- Methodological Answer :
- Labeling Protocol : Synthesize deuterated analogs (e.g., this compound-d₃) via deuterium oxide (D₂O) exchange under basic conditions.
- Tracer Applications : Use LC-MS/MS to track metabolic pathways in vivo, identifying major metabolites (e.g., hydroxylated derivatives) in rodent plasma .
Q. What computational methods predict the binding affinity of this compound to neuronal receptors?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with receptor PDB structures (e.g., GABA-A receptor, 6HUP). Parameterize fluorine atoms with partial charge adjustments due to their electronegativity.
- MD Refinement : Run 100-ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-receptor complexes. Correlate binding free energy (ΔG) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
